2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate
Brand Name: Vulcanchem
CAS No.: 696648-01-8
VCID: VC11344038
InChI: InChI=1S/C19H13F3N2O5/c20-19(21,22)12-7-5-11(6-8-12)15(25)23-18(28)29-10-9-24-16(26)13-3-1-2-4-14(13)17(24)27/h1-8H,9-10H2,(H,23,25,28)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H13F3N2O5
Molecular Weight: 406.3 g/mol

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate

CAS No.: 696648-01-8

Cat. No.: VC11344038

Molecular Formula: C19H13F3N2O5

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate - 696648-01-8

Specification

CAS No. 696648-01-8
Molecular Formula C19H13F3N2O5
Molecular Weight 406.3 g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)ethyl N-[4-(trifluoromethyl)benzoyl]carbamate
Standard InChI InChI=1S/C19H13F3N2O5/c20-19(21,22)12-7-5-11(6-8-12)15(25)23-18(28)29-10-9-24-16(26)13-3-1-2-4-14(13)17(24)27/h1-8H,9-10H2,(H,23,25,28)
Standard InChI Key ZOALQSVXNKXRMJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate is a synthetic molecule that exhibits significant potential in pharmaceutical and chemical research. Characterized by its complex structure, the compound belongs to the class of carbamates and features functional groups such as isoindolinone and trifluoromethyl phenyl moieties. These structural elements are often associated with biological activity, making the compound a candidate for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multistep organic reactions:

  • Formation of the Isoindoline Core: A reaction between phthalic anhydride and amines forms the isoindoline dione structure.

  • Carbamate Formation: The introduction of a carbamoyl group occurs via reaction with isocyanates or carbamoyl chlorides.

  • Trifluoromethyl Group Addition: The trifluoromethyl-substituted benzoyl moiety is introduced through Friedel-Crafts acylation or similar methods.

Applications and Biological Activity

This compound is of interest due to its potential pharmacological properties:

  • Antitumor Activity:

    • Isoindolinone derivatives are known for their cytotoxicity against cancer cells.

    • The trifluoromethyl group enhances lipophilicity, aiding in cell membrane permeability.

  • Enzyme Inhibition:

    • Carbamates are often inhibitors of enzymes such as acetylcholinesterase, making this compound a candidate for neurological research.

  • Drug Design:

    • Its structural framework can serve as a scaffold for designing more potent derivatives targeting specific proteins or receptors.

Analytical Data

The characterization of this compound involves several techniques:

TechniqueObservations
NMR SpectroscopySignals corresponding to aromatic protons, carbamate NH, and trifluoromethyl group.
Mass SpectrometryMolecular ion peak at m/z=394m/z = 394, confirming the molecular weight.
IR SpectroscopyPeaks at ~1700 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (NH stretching).

Research Findings

Studies have highlighted the following insights:

  • The trifluoromethyl group contributes to enhanced metabolic stability.

  • The compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO).

  • Preliminary biological assays suggest selective cytotoxicity against tumor cell lines with IC50_{50} values in the micromolar range.

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